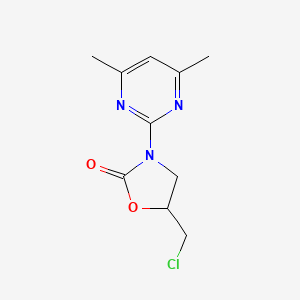

5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one

Description

Structural Features and Heterocyclic Significance

The molecular architecture of 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one represents a sophisticated integration of two distinct heterocyclic systems that contribute significantly to its chemical and potential biological properties. The compound possesses a molecular formula of C₁₀H₁₂ClN₃O₂ with a molecular weight of 241.67 grams per mole, establishing it as a moderately sized organic molecule suitable for pharmaceutical applications. The structural complexity is evident in its topological polar surface area of 55.32 square angstroms, which places it within the optimal range for potential drug-like properties according to established pharmaceutical guidelines.

The oxazolidinone ring system forms the central structural motif of this compound, representing a five-membered heterocyclic ring containing both nitrogen and oxygen atoms in positions that create a lactam-like structure. Oxazolidinones constitute an important class of compounds in medicinal chemistry because they can function as bioisosteres of different chemical groups, including carbamates, thiocarbamates, ureas, and amides. This structural similarity confers critical drug-like characteristics such as the formation of hydrogen bonds with amino acid residues and enhanced metabolic and chemical stability compared to non-cyclic analogs. The 2-oxazolidinone framework present in this compound is particularly significant because the carbamate functionality is cyclized within a five-membered ring, making it considerably more resistant to hydrolysis than linear carbamate structures.

The pyrimidine component of the molecule introduces additional structural complexity and potential biological relevance. The 4,6-dimethylpyrimidin-2-yl substituent attached to the nitrogen atom of the oxazolidinone ring creates a sophisticated heterocyclic hybrid that combines the pharmacological properties of both ring systems. Pyrimidine derivatives have demonstrated extensive biological activities across multiple therapeutic areas, making this structural feature particularly valuable for medicinal chemistry applications. The dimethyl substitution pattern on the pyrimidine ring influences both the electronic properties and steric environment of the molecule, potentially affecting its interaction with biological targets.

The chloromethyl substituent at the 5-position of the oxazolidinone ring introduces an electrophilic center that significantly impacts the compound's reactivity profile. This functional group serves as a versatile synthetic handle for further chemical modifications and may contribute to the molecule's biological activity through covalent interactions with nucleophilic residues in target proteins. The calculated logarithm of the partition coefficient (LogP) value of 1.65744 indicates favorable lipophilicity characteristics that suggest potential for good membrane permeability while maintaining sufficient aqueous solubility for biological applications.

Table 1: Physical and Chemical Properties of 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one

Historical Development in Oxazolidinone Chemistry

The historical development of oxazolidinone chemistry provides essential context for understanding the significance of 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one within the broader landscape of heterocyclic medicinal chemistry. The oxazolidinone scaffold has a rich history dating back to the late nineteenth century, when the fundamental 2-oxazolidinone structure was first reported in 1888 by German chemist Siegmund Gabriel. Gabriel's initial investigations involved reactions of bromoethylamine hydrobromide with silver carbonate, resulting in the isolation of a product with a melting point around 90-91°C, though he initially neither assigned a specific name to the compound nor extensively studied its properties.

Nine years later, Gabriel returned to this research area in collaboration with G. Eschenbach, developing a more efficient synthetic approach using sodium bicarbonate instead of silver salts. Their 1897 publication referred to the compound as "Oxäthylcarbaminsäureanhydrid" (hydroxyethylcarbamic acid anhydride), recognizing its structural relationship to ethanolamine and its cyclic nature. This early work established the foundation for understanding oxazolidinone chemistry and laid the groundwork for future developments in this heterocyclic system.

The transformation of oxazolidinones from laboratory curiosities to clinically relevant compounds occurred primarily during the twentieth century through systematic medicinal chemistry efforts. The first drug containing an oxazolidinone scaffold was furazolidone, a 2-oxazolidinone derivative discovered in the 1940s as an antimicrobial agent targeting bacterial DNA. This nitrofuran-oxazolidinone hybrid demonstrated the potential for oxazolidinone-containing compounds to exhibit significant biological activity and likely initiated further exploration of this heterocyclic class for antibacterial applications.

Another historically significant oxazolidinone derivative, cycloserine (a 3-oxazolidinone), was developed and introduced as an antitubercular drug in 1956. These early successes established oxazolidinones as a viable scaffold for antimicrobial drug development, though the full potential of this heterocyclic system would not be realized until decades later with more sophisticated structural modifications.

The modern era of oxazolidinone medicinal chemistry began in earnest during the 1980s with the discovery of N-aryl-oxazolidinones as a new class of synthetic antibacterial agents. The initial breakthrough compounds in this series were developed by E.I. du Pont de Nemours & Company (DuPont), who reported compounds designated as DuP-105 and DuP-721 at the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy. These early antibacterial oxazolidinone compounds were first reported in the 1980s by DuPont, though issues with toxicity in human clinical trials initially caused them to fall out of favor.

Table 2: Historical Milestones in Oxazolidinone Development

The subsequent development efforts by Pharmacia & Upjohn Company represented a pivotal moment in oxazolidinone chemistry, as researchers initiated an iterative medicinal chemistry campaign aimed at developing novel oxazolidinones as commercially viable antibiotics. This systematic approach led to the discovery of linezolid in 1996, which became the first commercially available member of the modern oxazolidinone antibiotic class. The approval of linezolid by the United States Food and Drug Administration in 2000 for treating infections caused by Gram-positive bacteria resistant to other antibiotics validated the oxazolidinone scaffold as a clinically relevant pharmacophore.

Pharmacophoric Importance in Medicinal Chemistry

The pharmacophoric significance of 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one emerges from its structural embodiment of key molecular features that have demonstrated substantial therapeutic potential across multiple areas of medicinal chemistry. The oxazolidinone pharmacophore represents one of the most important developments in modern antibacterial drug discovery, with the essential chemical template consisting of a 1,3-oxazolidin-2-one moiety featuring specific substitution patterns that are crucial for antimicrobial activity. The pharmacophore requires an aryl group at position 3 and an S-methyl group with another substituent attached at position 5, as the R-enantiomers of all oxazolidinones are devoid of antibiotic properties.

Research has demonstrated that oxazolidinones exhibit a unique mechanism of antimicrobial action that distinguishes them from other antibiotic classes. Linezolid, the prototypical oxazolidinone antibiotic, inhibits functional 70S initiation complex formation and does not exhibit cross-reactivity with existing bacterial resistance mechanisms. This mechanism involves interference with bacterial protein synthesis at an early stage of the translation process, specifically preventing the formation of the initiation complex that is essential for protein production in susceptible bacteria. The unique mode of action provides oxazolidinones with excellent activity against Gram-positive pathogens, including Staphylococcus aureus, Enterococcus species, and Streptococcus pneumoniae, all of which have demonstrated alarming rates of antibacterial resistance in clinical settings.

The structural requirements for optimal oxazolidinone antibacterial activity have been extensively studied through structure-activity relationship investigations. An acetamide substituent on the 5-methyl group represents the optimal choice for antibacterial efficacy and is utilized in all of the most active oxazolidinones developed to date. Significant deviation from an acetamide group at this position results in loss of antimicrobial potency, although weak to moderate activity can be maintained when certain isosteric groups are employed. Additionally, a fluorine atom at the 3-prime position of the aryl ring practically doubles both in vitro and in vivo activity, while an electron-donating nitrogen atom in morpholine rings helps maintain high antibiotic potency and acceptable safety profiles.

The broader medicinal chemistry significance of oxazolidinones extends beyond their antibacterial applications to encompass diverse therapeutic areas. Oxazolidinones have demonstrated promising pharmacological applications in antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic disease areas. This versatility stems from the scaffold's ability to serve as a bioisostere for multiple functional groups while providing enhanced stability and favorable pharmacokinetic properties compared to linear analogs.

Table 3: Pharmacophoric Features and Their Contributions to Biological Activity

The compound 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one incorporates several of these pharmacophoric elements while introducing unique structural modifications that may confer distinct biological properties. The pyrimidine substituent at the N-3 position represents a departure from the typical aryl groups found in established oxazolidinone antibiotics, potentially providing access to novel biological activities or improved pharmacological properties. The chloromethyl group at the C-5 position introduces reactivity that could enable covalent interactions with biological targets, representing a different approach to achieving biological activity compared to the reversible binding mechanisms typically associated with oxazolidinone antibiotics.

The integration of pyrimidine and oxazolidinone heterocyclic systems in this compound reflects contemporary approaches to drug design that seek to combine multiple pharmacophoric elements within single molecular frameworks. This hybrid approach allows for the potential exploitation of biological activities associated with both heterocyclic systems while potentially achieving synergistic effects that exceed the individual contributions of each component. The dimethyl substitution pattern on the pyrimidine ring may influence the compound's selectivity profile and pharmacokinetic properties, contributing to its overall therapeutic potential.

Properties

IUPAC Name |

5-(chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c1-6-3-7(2)13-9(12-6)14-5-8(4-11)16-10(14)15/h3,8H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANYDHPJNOXTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC(OC2=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169067 | |

| Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256628-06-4 | |

| Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation and Cyclization

-

- Chloroacetyl chloride as the chloromethyl source.

- Triethylamine or another tertiary amine base to neutralize HCl formed during acylation.

- Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.

Procedure:

The amine bearing the 4,6-dimethylpyrimidin-2-yl substituent is dissolved in anhydrous solvent under inert atmosphere. Triethylamine is added to scavenge HCl, followed by dropwise addition of chloroacetyl chloride at low temperature (0–5 °C) to control reaction rate and minimize side reactions. The reaction mixture is stirred until completion, monitored by TLC or HPLC.Cyclization:

The intermediate N-chloroacetyl derivative is then treated with ethylene oxide or subjected to intramolecular cyclization conditions, often by heating or under basic catalysis, to form the oxazolidinone ring. The cyclization proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon, closing the five-membered ring.

Alternative Cyclization Methods

Use of epoxide intermediates : Reaction of the amine with epoxides such as ethylene oxide or substituted epoxides can directly yield the oxazolidinone ring after appropriate work-up.

Base-mediated cyclization: Strong bases like sodium hydride or potassium tert-butoxide can promote ring closure from amino alcohol precursors.

Research Findings and Optimization

Yield and Purity

Optimized reaction conditions including temperature control, solvent choice, and stoichiometry of reagents have been shown to improve yields, often reaching above 75–85% for the cyclization step.

Use of triethylamine or other tertiary amines is critical to neutralize HCl and prevent side reactions such as hydrolysis or polymerization.

Reaction Monitoring

- Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.

Scale-up Considerations

Industrial synthesis adapts batch or continuous flow processes to enhance reproducibility and scalability.

Continuous flow reactors allow precise control over reaction time and temperature, improving the safety profile when handling reactive reagents like chloroacetyl chloride and ethylene oxide.

Comparative Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Amino precursor synthesis | Starting amine with 4,6-dimethylpyrimidin-2-yl | Provides nucleophilic amine | May require prior synthesis or procurement |

| 2. Acylation | Chloroacetyl chloride, triethylamine, DCM, 0–5 °C | Introduces chloromethyl group | Control temperature to avoid side reactions |

| 3. Cyclization | Ethylene oxide or base (NaH, KOtBu), heat | Forms oxazolidinone ring | Can be intramolecular or via epoxide ring opening |

| 4. Purification | Recrystallization, chromatography | Isolates pure product | Purity confirmed by NMR, HPLC |

Summary of Key Research Publications and Patents

The synthesis of related oxazolidinone compounds with chloromethyl substituents has been documented involving chloroacetylation followed by cyclization with ethylene oxide, with triethylamine as base.

Variations in the heteroaryl substituent (such as pyrimidine derivatives) require careful selection of starting amines and reaction conditions to maintain functional group integrity and achieve high yields.

Patents describe heteroaryl-substituted oxazolidinones prepared via similar acylation-cyclization sequences, highlighting the versatility of this method for diverse pyrimidine-containing derivatives.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Pharmacological Potential

Research Findings and Implications

- Thermal Stability : Pyrimidine-containing derivatives generally exhibit higher melting points than alkyl-substituted ones due to aromatic stabilization, though specific data for the target compound are pending .

Biological Activity

5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₁₂ClN₃O₂

- CAS Number : 1256628-06-4

- Molecular Weight : 229.67 g/mol

- Structure : The oxazolidinone ring is a characteristic feature that contributes to its biological activity.

Oxazolidinones primarily function as antibiotics by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of functional ribosomes and thus halting bacterial growth. Recent studies have also indicated that derivatives of oxazolidinones may exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Anticancer Activity

Recent research highlights the anticancer potential of oxazolidinone derivatives. For instance:

- A study evaluated the antiproliferative effects of various oxazolidinone derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated significant cytotoxicity with IC50 values as low as 17.66 µM for MCF-7 cells .

- Mechanistic studies revealed that these compounds induce G1 phase arrest in the cell cycle and promote apoptosis via caspase activation and mitochondrial membrane potential disruption .

Other Biological Activities

Beyond antimicrobial and anticancer effects, oxazolidinones have shown promise in:

- Antidiabetic : Some derivatives exhibit activity against diabetes-related pathways.

- Anticonvulsant : Certain oxazolidinone compounds have been reported to possess anticonvulsant properties.

- Anti-inflammatory : These compounds can modulate inflammatory responses in various models .

Case Studies

Scientific Research Applications

Medicinal Chemistry

The primary application of 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one lies in medicinal chemistry, particularly in the development of antibacterial agents. Oxazolidinones are known for their effectiveness against Gram-positive bacteria, including strains resistant to traditional antibiotics. This compound may serve as a lead structure for synthesizing new antibacterial agents.

Case Studies

- Antibacterial Activity : Research indicates that derivatives of oxazolidinones exhibit potent activity against multidrug-resistant bacterial strains. A study demonstrated that modifications to the oxazolidinone core could enhance its efficacy against resistant pathogens .

- Mechanism of Action : The mechanism by which oxazolidinones inhibit bacterial protein synthesis has been elucidated, showing that they bind to the 50S ribosomal subunit, preventing the formation of the initiation complex .

Agricultural Chemistry

Another significant application is in agricultural chemistry, where the compound may function as a pesticide or herbicide. The pyrimidine moiety in the structure can interact with plant growth regulators or microbial targets.

Research Findings

- Pesticidal Properties : Studies have shown that compounds with similar structures exhibit herbicidal and fungicidal activities. The introduction of chloromethyl groups can enhance the lipophilicity and bioavailability of such compounds in agricultural applications .

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in creating other complex molecules. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions.

Synthetic Applications

- Building Block for Complex Molecules : The ability to modify the chloromethyl group makes this compound a valuable building block in synthetic organic chemistry . For instance, it can be transformed into various derivatives that possess different biological activities.

Material Science

Emerging research suggests potential applications in material science, specifically in developing polymers or coatings with antibacterial properties.

Innovative Uses

- Antimicrobial Coatings : Incorporating oxazolidinone derivatives into polymer matrices could yield materials with inherent antimicrobial properties suitable for medical devices or packaging materials .

Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves condensation and rearrangement steps. For example, pyrimidine derivatives can be synthesized by reacting hydrazine derivatives with carbonyl-containing precursors under acidic conditions (e.g., acetic acid or HCl in ethanol). A key intermediate is 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione , formed via rearrangement of hydrazine derivatives . Refluxing in ethanol with concentrated HCl or acetic acid/sodium acetate buffers is critical for achieving high yields .

Reaction Conditions Table:

| Step | Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Condensation | Ethanol, acetic acid | Hydrazine intermediate | |

| Rearrangement | HCl or AcOH/NaOAc | 1,3-butanedione derivative | |

| Cyclization | POCl₃, DMF (0–60°C) | Oxazolidinone ring formation |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is essential:

- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm the oxazolidinone ring and chloromethyl group connectivity .

- X-ray crystallography for unambiguous structural determination, particularly for verifying stereochemistry in chiral analogs .

- IR spectroscopy to identify carbonyl (C=O) and oxazolidinone ring vibrations (~1750 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when using different acid catalysts in the synthesis?

Methodological Answer: Yield discrepancies often arise from variations in acid strength and reaction kinetics. For example:

- POCl₃ in DMF (0–60°C) promotes rapid cyclization but may lead to side reactions (e.g., over-chlorination) .

- NH₄OAc in glacial acetic acid (108°C) offers milder conditions, favoring selectivity but requiring longer reaction times .

To resolve contradictions:- Conduct kinetic studies to optimize temperature and catalyst loading.

- Use HPLC-MS to monitor intermediate stability and byproduct formation .

Q. What mechanistic insights explain the formation of the oxazolidinone ring during synthesis?

Methodological Answer: The oxazolidinone ring forms via nucleophilic acyl substitution followed by intramolecular cyclization :

The chloromethyl group acts as an electrophile, reacting with the pyrimidine nitrogen.

Acid catalysts (e.g., POCl₃) stabilize the transition state by protonating the carbonyl oxygen, accelerating cyclization .

Metal-mediated rearrangements (e.g., using Pd catalysts) can alter regioselectivity, as seen in pyrimidine derivatives .

Mechanistic Comparison Table:

| Pathway | Catalyst | Key Step | Outcome | Reference |

|---|---|---|---|---|

| Acid-mediated | POCl₃ | Electrophilic substitution | Fast but less selective | |

| Metal-mediated | Pd(0) | Oxidative addition | Higher stereocontrol |

Q. How should researchers design experiments to evaluate the impact of substituents on the compound’s stability?

Methodological Answer: Adopt a split-plot factorial design to systematically vary substituents (e.g., methyl vs. chloro groups on the pyrimidine ring):

- Independent variables : Substituent type, position, and reaction temperature.

- Dependent variables : Thermal stability (TGA), hydrolytic resistance (pH 7.4 buffer), and photostability (UV exposure).

- Statistical analysis : Use ANOVA to identify significant interactions between variables, as demonstrated in multi-factor agrochemical studies .

Q. What strategies can resolve discrepancies in NMR data interpretation for this compound?

Methodological Answer: Contradictions in NMR assignments often stem from dynamic rotational isomerism or solvent effects . To address this:

- Perform variable-temperature NMR to identify rotamers (e.g., hindered rotation around the oxazolidinone C-N bond) .

- Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.

- Validate assignments using 2D NMR techniques (HSQC, HMBC) to correlate protons with adjacent carbons .

Data Contradiction Analysis Example:

If a reported ¹H NMR signal at δ 4.2 ppm (assigned to the chloromethyl group) conflicts with new

Re-examine synthetic purity (HPLC).

Cross-check with ¹³C NMR: A carbon signal near δ 45 ppm supports -CH₂Cl .

Consult X-ray data (if available) to confirm bond distances/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.